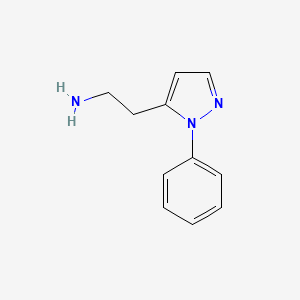
2-(1-phenyl-1H-pyrazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(1-phenyl-1H-pyrazol-5-yl)ethanamine” can be represented by the SMILES stringNCCC1=CN(C2=CC=CC=C2)N=C1 . The compound has an empirical formula of C11H14ClN3 and a molecular weight of 223.70 . Physical And Chemical Properties Analysis
“2-(1-phenyl-1H-pyrazol-5-yl)ethanamine” is a solid compound . The compound has an empirical formula ofC11H14ClN3 and a molecular weight of 223.70 .
Scientific Research Applications
Structural Characterization and Analysis
- Delgado et al. (2020) synthesized a pyrazoline compound related to 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine, which was characterized by spectroscopic techniques and X-ray diffraction studies. This research highlights the compound's structural features and the importance of weak C-H···π interactions for crystal packing, providing insights into its potential applications in material science and molecular engineering Delgado et al., 2020.
Catalysis and Polymerization
- Cho et al. (2019) investigated Cu(II) complexes containing N,N-bidentate derivatives of a similar structure as catalysts for the polymerization of lactide. This research demonstrates the compound's role in producing heterotactic-enriched polylactide, a key material in biodegradable plastics, showcasing its potential in sustainable materials science Cho et al., 2019.
Metal Complexes and Decomposition Reactions
- Cubanski et al. (2013) prepared and characterized metal complexes containing pyrazole-based ligands similar to 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine, exploring their coordination to metal ions. This study contributes to our understanding of the structural versatility and reactivity of these compounds, which could be valuable in the development of new coordination compounds for various applications, including catalysis and materials science Cubanski et al., 2013.
Antimicrobial and Antifungal Applications
- Alsaedi et al. (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives containing the phenylsulfonyl moiety, similar in structure to the target compound, and evaluated their antimicrobial activities. This research indicates the potential of such compounds in developing new antimicrobial agents Alsaedi et al., 2019.
Fluorescence and Chemosensor Applications
- Khan (2020) developed a pyrazoline derivative for the detection of Fe3+ metal ions, demonstrating the compound's utility as a fluorescent chemosensor. This application is particularly relevant in environmental monitoring and bioanalytical chemistry for detecting metal ions Khan, 2020.
Safety And Hazards
properties
IUPAC Name |
2-(2-phenylpyrazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-6-11-7-9-13-14(11)10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSAYNNFYFJKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-5-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)
azanide](/img/structure/B2865895.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide](/img/structure/B2865897.png)
![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865899.png)
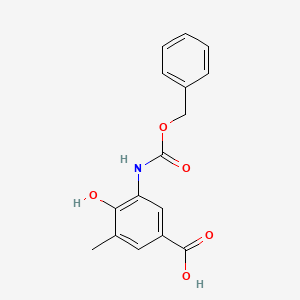
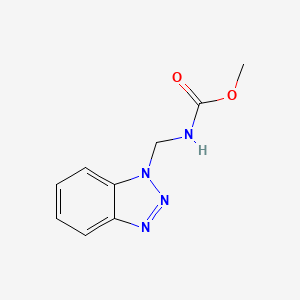
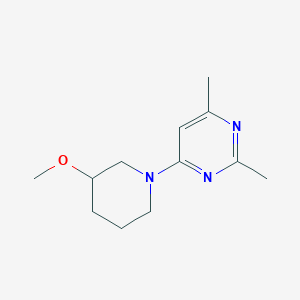
![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)
![5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2865906.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2865911.png)
![Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2865912.png)
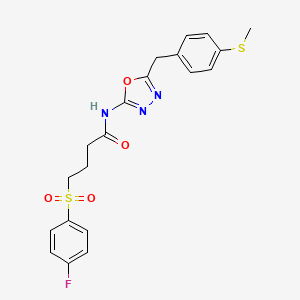
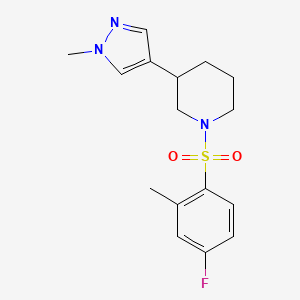
![N-isopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865916.png)